2,4-bis(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C₉H₆F₄O₄ and a molecular weight of 254.14 g/mol. It features two difluoromethoxy groups attached to a benzoic acid structure, which contributes to its unique chemical properties. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.
The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its biological activity and interactions with other molecules .
The chemical behavior of 2,4-bis(difluoromethoxy)benzoic acid is characterized by several key reactions:
These reactions are essential for its potential use in synthesizing derivatives that may exhibit enhanced biological properties or functionalities .
Research indicates that 2,4-bis(difluoromethoxy)benzoic acid may possess significant biological activity. Preliminary studies suggest it could exhibit:
The synthesis of 2,4-bis(difluoromethoxy)benzoic acid typically involves several steps:
Various synthetic routes have been explored in the literature, each optimizing yield and purity .
2,4-bis(difluoromethoxy)benzoic acid has several promising applications:
Interaction studies of 2,4-bis(difluoromethoxy)benzoic acid focus on its binding affinities with various biological targets:
These studies are crucial for determining the efficacy and safety profiles of the compound in clinical applications .
Several compounds share structural similarities with 2,4-bis(difluoromethoxy)benzoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Simpler structure; less lipophilic than 2,4-bis |
| 2-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Different position of the substituent |
| 3-(Difluoromethoxy)benzoic Acid | One difluoromethoxy group | Variance in substitution position affects reactivity |
| 2,6-Bis(difluoromethoxy)benzoic Acid | Two difluoromethoxy groups | Increased steric hindrance; potential different biological activity |
The uniqueness of 2,4-bis(difluoromethoxy)benzoic acid lies in its specific arrangement of substituents and the resulting electronic effects that influence its reactivity and biological interactions .
The synthesis and characterization of fluorinated benzoic acid derivatives have evolved over decades, driven by the demand for functionalized intermediates in pharmaceuticals and agrochemicals. While specific historical records for 2,4-bis(difluoromethoxy)benzoic acid are limited, analogous difluoromethoxy-substituted aromatic compounds emerged in the 1990s–2000s during advancements in fluorination methodologies. Early patents (e.g., US6348624B1) describe processes for introducing difluoromethoxy groups via electrophilic substitution or nucleophilic displacement, laying groundwork for its development.
The compound is systematically named 2,4-bis(difluoromethoxy)benzoic acid, with alternative identifiers including SCHEMBL17908054 and MFCD06366761. Its structural core consists of a benzoic acid moiety (C₆H₅COOH) with difluoromethoxy (-OCHF₂) groups at the 2- and 4-positions.
The SMILES notation C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O and InChI InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15) define its connectivity. The 3D structure shows ortho- and para-substituted difluoromethoxy groups relative to the carboxylic acid.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆F₄O₄ |
| CAS Registry Number | 97914-62-0 |
| SMILES | C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O |
| InChIKey | VLDZTQGAMWSOHD-UHFFFAOYSA-N |
2,4-Bis(difluoromethoxy)benzoic acid serves as a versatile building block in medicinal chemistry, materials science, and catalysis. Its fluorine-rich structure enhances lipophilicity and metabolic stability, making it a precursor for bioactive molecules. For example, derivatives are investigated in kinase inhibitors, antimicrobial agents, and polymer additives.
The development of synthetic methodologies for difluoromethoxy-substituted benzoic acids has evolved significantly over the past several decades [3] [8]. Early approaches to introducing difluoromethoxy groups into aromatic systems relied primarily on nucleophilic substitution reactions using difluorocarbene precursors [21] [22]. The pioneering work in this field established fundamental protocols that utilized sodium chlorodifluoroacetate as a difluorocarbene source under strongly basic conditions [15] [21].
Historical synthetic strategies employed the Hazeldine methodology, which involved the generation of difluorocarbene from sodium chlorodifluoroacetate in the presence of strong bases such as potassium hydroxide [21]. This approach required elevated temperatures (typically 80-100°C) and extended reaction times to achieve acceptable conversion rates [15]. The method demonstrated moderate success with simple phenolic substrates but showed limited applicability to more complex aromatic systems [21].
Early investigations into difluoromethoxy benzoic acid synthesis also explored the use of difluorochloromethane gas as a direct difluoromethoxy source [7] [15]. These protocols typically employed potassium carbonate in dimethylformamide at temperatures ranging from 80-95°C, with reaction times extending from 8-24 hours [15] [29]. While these methods achieved reasonable yields for simple substrates, they suffered from limitations including the requirement for specialized gas-handling equipment and the formation of significant byproducts [29].
| Historical Method | Temperature (°C) | Time (hours) | Base | Yield Range (%) |
|---|---|---|---|---|
| Sodium chlorodifluoroacetate/Potassium hydroxide | 80-100 | 12-24 | Potassium hydroxide | 45-65 |
| Difluorochloromethane/Potassium carbonate | 80-95 | 8-24 | Potassium carbonate | 50-70 |
| Difluoromethyl triflate | 60-80 | 6-18 | Cesium carbonate | 55-75 |
Modern synthetic approaches to 2,4-bis(difluoromethoxy)benzoic acid have embraced multi-step protocols that offer enhanced selectivity and improved overall yields [3] [8] [21]. Contemporary methodologies frequently employ sequential difluoromethylation strategies that allow for precise control over regioselectivity and reaction conditions [21] [22].
A significant advancement in contemporary synthesis involves the use of fluorodesulfurization protocols utilizing thionoester intermediates [3] [8]. This approach employs tin tetrachloride in combination with diethylaminosulfur trifluoride as the optimal reagent combination, providing excellent selectivity and high yields of target difluoromethoxy products [3] [8]. The systematic screening of reagent combinations identified this particular system as superior to alternative fluorodesulfurization approaches [8].
The contemporary multi-step protocol typically begins with the preparation of appropriately substituted benzoic acid precursors bearing hydroxyl groups at the desired positions [2] [7]. These phenolic intermediates are then subjected to sequential difluoromethylation reactions using advanced difluorocarbene precursors [21] [22]. The process involves careful control of reaction stoichiometry to ensure selective installation of both difluoromethoxy groups without overreaction or decomposition [21].
Modern protocols have also incorporated photoredox catalytic methodologies for difluoromethoxylation reactions [21] [22]. These approaches utilize visible-light photoredox catalysis to generate difluoromethoxy radicals under mild conditions, enabling the direct functionalization of aromatic carbon-hydrogen bonds [21] [22]. The photoredox approach employs specially designed difluoromethoxylating reagents that undergo single electron transfer processes to liberate difluoromethoxy radicals selectively [22].
| Contemporary Protocol | Key Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorodesulfurization | Tin tetrachloride/Diethylaminosulfur trifluoride | None | 25-50 | 78-92 |
| Photoredox catalysis | Difluoromethoxylating reagent | Ruthenium photocatalyst | 20-25 | 70-85 |
| Sequential alkylation | Difluoromethyl triflate | None | 40-60 | 75-88 |
The optimization of alkylation and etherification reactions for difluoromethoxy group installation has become a critical aspect of efficient synthetic protocols [10] [26] [28]. Contemporary research has focused extensively on identifying optimal reaction conditions that maximize yield while minimizing side reactions and byproduct formation [10] [28].
Cesium-promoted alkylation reactions have emerged as particularly effective for difluoromethoxy group installation [10] [28]. The use of cesium carbonate as a base in the presence of tetrabutylammonium iodide and molecular sieves has demonstrated superior performance compared to traditional potassium-based systems [10]. These optimized conditions enable efficient Williamson-type etherification reactions even with relatively unreactive substrates [10].
Temperature optimization studies have revealed that reaction temperatures between 75-85°C provide the optimal balance between reaction rate and selectivity [28] [29]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition and side reactions [28]. The use of cesium carbonate at 75°C for 18 hours has been identified as particularly effective for difluoromethoxy installation reactions [28].
Reaction atmosphere optimization has shown that inert nitrogen environments significantly improve reaction outcomes compared to air atmosphere conditions [26] [29]. The presence of oxygen can lead to oxidative side reactions that reduce overall yield and complicate product purification [26]. Careful control of moisture content has also proven critical, as trace water can interfere with alkylation efficiency [10].
| Optimization Parameter | Optimal Condition | Yield Improvement (%) | Reference Condition |
|---|---|---|---|
| Base system | Cesium carbonate/Tetrabutylammonium iodide | +15-25 | Potassium carbonate |
| Temperature | 75-85°C | +20-30 | Room temperature |
| Atmosphere | Nitrogen | +10-15 | Air |
| Molecular sieves | 4Å, activated | +8-12 | No sieves |
Solvent selection plays a crucial role in determining the success of difluoromethoxy installation reactions [25] [26] [28]. Systematic solvent screening studies have identified dimethylformamide as particularly effective for cesium carbonate-mediated difluoromethylation reactions [25] [28]. The polar aprotic nature of dimethylformamide facilitates excellent solvation of cesium cations while maintaining sufficient nucleophilicity of the phenoxide intermediates [25].
Acetonitrile has demonstrated superior performance in certain photoredox-catalyzed difluoromethoxylation protocols [21] [22]. The solvent's transparency to visible light and chemical inertness under photoredox conditions make it particularly suitable for light-mediated transformations [21]. Additionally, acetonitrile's moderate polarity provides optimal solubility for both substrate and photocatalyst components [22].
The choice of difluoromethylating reagent significantly impacts reaction efficiency and selectivity [15] [26] [29]. Sodium chlorodifluoroacetate has shown consistent performance across a range of substrate types, providing reliable yields in the 70-80% range [28] [29]. Alternative reagents such as difluoromethyl triflate offer enhanced reactivity but require more stringent handling procedures due to their increased sensitivity [23].
Reagent stoichiometry optimization has revealed that slight excess of the difluoromethylating agent (1.2-1.5 equivalents) provides optimal results [26] [28]. Lower stoichiometry leads to incomplete conversion, while significant excess promotes formation of elimination products and other side reactions [26]. The timing of reagent addition has also proven important, with slow addition of the difluoromethylating agent generally providing superior results compared to single-portion addition [29].
| Solvent System | Difluoromethylating Reagent | Base | Yield Range (%) | Optimal Temperature (°C) |
|---|---|---|---|---|
| Dimethylformamide | Sodium chlorodifluoroacetate | Cesium carbonate | 74-85 | 75-80 |
| Acetonitrile | Difluoromethyl triflate | Potassium carbonate | 70-82 | 60-70 |
| Tetrahydrofuran | Trimethylsilyl chlorodifluoromethane | Potassium phosphate | 68-78 | 25-40 |
| Dichloromethane | Diethyl bromodifluoromethylphosphonate | Cesium carbonate | 65-75 | 40-50 |
The molecular characterization of 2,4-bis(difluoromethoxy)benzoic acid reveals a compound with the molecular formula C₉H₆F₄O₄ and a molecular weight of 254.14 g/mol [1] [2] [3]. The Chemical Abstracts Service (CAS) registry number is 97914-62-0 [1] [2] [3], providing unique identification for this compound in chemical databases.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₄O₄ |
| Molecular Weight | 254.14 g/mol |
| Exact Mass | 254.02 g/mol |
| CAS Number | 97914-62-0 |
| MDL Number | MFCD06366761 |
| InChI Key | VLDZTQGAMWSOHD-UHFFFAOYSA-N |
The elemental composition analysis demonstrates a high degree of fluorine incorporation, with fluorine atoms constituting 29.90% of the molecular weight [1] [4]. The detailed elemental distribution shows carbon atoms (9 atoms, 42.53%), hydrogen atoms (6 atoms, 2.38%), fluorine atoms (4 atoms, 29.90%), and oxygen atoms (4 atoms, 25.18%). This composition reflects the presence of two difluoromethoxy substituents (-OCH₂F) at positions 2 and 4 of the benzoic acid ring system.
The structural characterization is further confirmed by spectroscopic identifiers, including the SMILES notation O=C(O)C1=CC=C(OC(F)F)C=C1OC(F)F [1] [4], which provides a systematic representation of the molecular connectivity. The compound exhibits predicted physicochemical properties consistent with fluorinated aromatic carboxylic acids, including a calculated logarithmic partition coefficient (LogP) of 3.17 [4], indicating moderate lipophilicity despite the presence of the hydrophilic carboxylic acid functional group.
The thermal stability characteristics of 2,4-bis(difluoromethoxy)benzoic acid indicate general stability under normal ambient conditions [4] [5]. Storage recommendations specify maintenance at 2-8°C under refrigerated conditions with an inert atmosphere to prevent degradation [3] [5]. The compound is classified as a stable solid under standard laboratory conditions, with no specific decomposition temperature reported in the available literature.
Table 2: Thermal Properties and Related Compounds
| Property | Value | Source |
|---|---|---|
| Thermal Stability | Stable under normal conditions | Safety data sheets |
| Storage Temperature | 2-8°C | Multiple suppliers |
| Stability Conditions | Inert atmosphere recommended | Product specifications |
| Related Compound MP (2-(Difluoromethoxy)benzoic acid) | 98-100°C | Thermo Fisher Scientific |
| Related Compound MP (3,4-Bis(difluoromethoxy)benzoic acid) | 104.5°C | SynQuest Labs |
Comparative analysis with structurally related compounds provides insight into expected thermal behavior. The closely related 2-(difluoromethoxy)benzoic acid exhibits a melting point range of 98-100°C [6] [7], while 3,4-bis(difluoromethoxy)benzoic acid demonstrates a melting point of 104.5°C [5]. These data suggest that 2,4-bis(difluoromethoxy)benzoic acid would likely exhibit similar thermal transition properties, with melting occurring in the range of 100-110°C based on substitution pattern effects.
Phase transition studies for benzoic acid derivatives indicate that electron-withdrawing substituents, such as difluoromethoxy groups, can influence crystalline packing and intermolecular interactions [8]. The presence of two difluoromethoxy substituents at positions 2 and 4 would be expected to affect both the melting point and crystallization behavior through altered hydrogen bonding patterns and dipole-dipole interactions.
The solubility characteristics of 2,4-bis(difluoromethoxy)benzoic acid in various solvent systems can be inferred from its molecular structure and behavior patterns observed in synthetic procedures. The compound demonstrates limited water solubility, consistent with the general behavior of fluorinated benzoic acid derivatives [9] [10].
Table 3: Solubility Profile in Different Solvent Systems
| Solvent Type | Solubility Profile | Supporting Evidence |
|---|---|---|
| Water | Limited solubility | Typical for benzoic acid derivatives |
| Polar Protic Solvents (Alcohols) | Moderately soluble | Common synthetic solvent |
| Polar Aprotic Solvents (DMF, DMSO) | Good solubility | Frequently used in procedures |
| Polar Aprotic Solvents (Acetonitrile) | Soluble | Used in purification methods |
| Polar Aprotic Solvents (Dichloromethane) | Soluble | Used in extraction protocols |
| Non-polar Solvents | Poor solubility | Expected based on structure |
In polar aprotic solvents, the compound exhibits enhanced solubility due to favorable interactions between the polar carboxylic acid group and the fluorinated substituents with the solvent molecules [10] [11]. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective solvents, as evidenced by their frequent use in synthetic procedures involving this compound [12] [10].
Acetonitrile represents another suitable polar aprotic solvent, with documented use in purification protocols and reaction conditions [10] [13]. The compound's solubility in dichloromethane enables effective extraction procedures, while its limited solubility in water facilitates separation processes during workup procedures.
Table 4: pKa Analysis and Prediction
| Compound | pKa Value | Effect on Acidity | Mechanism |
|---|---|---|---|
| Benzoic acid (reference) | 4.20 | Reference compound | Standard carboxylic acid |
| 2,4-Difluorobenzoic acid | 3.21 | Increased acidity | Electron-withdrawing fluorine atoms |
| 2,4-Bis(difluoromethoxy)benzoic acid | Predicted: 2.8-3.2 | Significantly increased acidity | Two electron-withdrawing difluoromethoxy groups |
The difluoromethoxy substituents (-OCH₂F) function as electron-withdrawing groups through both inductive and field effects [17] [18] [19]. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the conjugate base formed upon deprotonation [20] [21]. This stabilization results in a lower pKa value, indicating increased acidity compared to the parent benzoic acid.
The positioning of the difluoromethoxy groups at the 2 and 4 positions creates a cumulative electron-withdrawing effect. The ortho-positioned group (position 2) exerts both inductive and field effects, while the para-positioned group (position 4) provides additional stabilization through resonance interaction with the carboxylate anion [17] [22] [20].
Based on the comparison with 2,4-difluorobenzoic acid (pKa = 3.21) [9] [23], which shows approximately a 1.0-unit decrease in pKa compared to benzoic acid, the 2,4-bis(difluoromethoxy)benzoic acid is predicted to exhibit a pKa in the range of 2.8-3.2. This prediction accounts for the similar electron-withdrawing strength of difluoromethoxy groups compared to fluorine atoms, while considering the cumulative effect of two such substituents [18] [19].